Cas no 145134-61-8 (Scutellarein 3-O-glucoside)

Scutellarein 3-O-glucoside 化学的及び物理的性質
名前と識別子
-
- 6-Hydroxykaempferol 3-glucoside
- Scutellarein 3-O-glucoside
- 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- FT-0775420
- 4H-1-Benzopyran-4-one, 3-(beta-D-glucopyranosyloxy)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-
- HY-N8190
- 6-Hydroxykaempferol 3-O-
- AKOS040760238
- A-D-glucoside
- FS-7272
- CS-0140287
- 6-Hydroxykaempferol 3-O-beta-D-glucoside
- 6-Hydroxykaempferol 3-O-??-D-glucoside
- E87175
- 145134-61-8
- DTXSID501304420
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-((2R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxychromen-4-one
- DA-60520
- 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxychromen-4-one
-
- インチ: 1S/C21H20O12/c22-6-11-14(26)17(29)18(30)21(32-11)33-20-16(28)12-10(5-9(24)13(25)15(12)27)31-19(20)7-1-3-8(23)4-2-7/h1-5,11,14,17-18,21-27,29-30H,6H2/t11-,14-,17+,18-,21+/m1/s1
- InChIKey: DIYGQKBUNSAYQA-CZTZGLBASA-N
- ほほえんだ: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC1C(C2C(=C(C(=CC=2OC=1C1C=CC(=CC=1)O)O)O)O)=O
計算された属性
- せいみつぶんしりょう: 464.095476g/mol
- どういたいしつりょう: 464.095476g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 12
- 重原子数: 33
- 回転可能化学結合数: 4
- 複雑さ: 750
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 207
- 疎水性パラメータ計算基準値(XlogP): 0.4
- ぶんしりょう: 464.4g/mol
Scutellarein 3-O-glucoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1312-10mg |
6-Hydroxykaempferol 3-O-β-D-glucoside |
145134-61-8 | 98% | 10mg |
¥ 4280 | 2023-09-15 | |
Ambeed | A1327465-1mg |
5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |
145134-61-8 | 98% | 1mg |
$170.0 | 2024-06-01 | |
TargetMol Chemicals | TN1312-10 mg |
6-Hydroxykaempferol 3-O-β-D-glucoside |
145134-61-8 | 98% | 10mg |
¥ 4,280 | 2023-07-11 | |
Ambeed | A1327465-5mg |
5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |
145134-61-8 | 95% | 5mg |
$573.0 | 2025-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1312-5 mg |
6-Hydroxykaempferol 3-O-beta-D-glucoside |
145134-61-8 | 5mg |
¥4179.00 | 2022-04-26 | ||
MedChemExpress | HY-N8190-1mg |
6-Hydroxykaempferol 3-O-β-D-glucoside |
145134-61-8 | 99.94% | 1mg |
¥1300 | 2024-04-20 | |
Ambeed | A1327465-10mg |
5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |
145134-61-8 | 98% | 10mg |
$670.0 | 2024-06-01 | |
MedChemExpress | HY-N8190-5mg |
6-Hydroxykaempferol 3-O-β-D-glucoside |
145134-61-8 | 99.94% | 5mg |
¥3060 | 2024-04-20 | |
MedChemExpress | HY-N8190-10mg |
6-Hydroxykaempferol 3-O-β-D-glucoside |
145134-61-8 | 99.94% | 10mg |
¥4900 | 2024-04-20 | |
TargetMol Chemicals | TN1312-1 mL * 10 mM (in DMSO) |
6-Hydroxykaempferol 3-O-β-D-glucoside |
145134-61-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2950 | 2023-09-15 |
Scutellarein 3-O-glucoside 関連文献
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
Scutellarein 3-O-glucosideに関する追加情報
Introduction to Scutellarein 3-O-glucoside (CAS No. 145134-61-8) and Its Emerging Applications in Chemical and Biomedical Research
Scutellarein 3-O-glucoside, identified by the chemical compound identifier CAS No. 145134-61-8, is a naturally occurring flavonoid glycoside that has garnered significant attention in recent years due to its remarkable biological activities and potential therapeutic applications. As a derivative of scutellarein, a flavonolignan primarily found in plants of the Lamiaceae family, this compound exhibits a unique structural configuration that contributes to its distinct pharmacological properties. The glucosidic moiety enhances its solubility and bioavailability, making it an attractive candidate for further investigation in drug development and biomedical research.
The chemical structure of Scutellarein 3-O-glucoside consists of a scutellarein core substituted with a β-D-glucopyranosyl moiety at the 3-position. This glycosidic linkage not only modulates the pharmacokinetic profile of the compound but also influences its interaction with biological targets. The flavonoid backbone, characterized by a 2-phenylchromen-4-one scaffold, is known for its antioxidant, anti-inflammatory, and antimicrobial properties. The addition of the glucoside group further amplifies these effects, making Scutellarein 3-O-glucoside a promising candidate for therapeutic intervention in various diseases.
Recent studies have highlighted the multifaceted pharmacological effects of Scutellarein 3-O-glucoside. Research has demonstrated its ability to modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. Additionally, it has shown potent antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase. These properties make it particularly relevant in the context of chronic inflammatory diseases and oxidative stress-related disorders.
One of the most compelling areas of research involving Scutellarein 3-O-glucoside is its potential role in cancer therapy. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines by activating caspase-dependent pathways. Furthermore, it has been shown to inhibit the proliferation of cancer cells by disrupting microtubule formation and inducing cell cycle arrest. These findings suggest that Scutellarein 3-O-glucoside may serve as a valuable adjuvant in cancer treatment regimens, either alone or in combination with existing chemotherapeutic agents.
The anti-diabetic potential of Scutellarein 3-O-glucoside has also been explored extensively. Studies have revealed that it can improve glucose metabolism by enhancing insulin sensitivity and inhibiting glucose absorption in the gut. Additionally, it has been shown to protect pancreatic β-cells from oxidative damage, thereby preserving insulin-producing capacity. These effects make Scutellarein 3-O-glucoside a promising candidate for the development of novel anti-diabetic drugs.
In addition to its therapeutic applications, Scutellarein 3-O-glucoside has shown promise in neuroprotective research. Experimental evidence suggests that it can mitigate neurotoxicity induced by oxidative stress and excitotoxicity, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential in neurological disorders.
The pharmacokinetic profile of Scutellarein 3-O-glucoside is another area of interest. Due to the presence of the glucosidic group, this compound exhibits improved oral bioavailability compared to its aglycone form, scutellarein. This enhanced solubility and stability contribute to its prolonged half-life and sustained therapeutic effects. Furthermore, studies have shown that Scutellarein 3-O-glucoside can be effectively metabolized by phase II enzymatic pathways, leading to the formation of conjugated metabolites that are readily excreted from the body.
The synthetic pathways for producing Scutellarein 3-O-glucoside have also been optimized in recent years to enhance yield and purity. Advances in enzymatic glycosylation techniques have enabled researchers to efficiently convert scutellarein into its glucoside derivative under mild conditions. These improvements have not only facilitated large-scale production but also ensured the consistency and quality of the final product.
The safety profile of Scutellarein 3-O-glucoside has been evaluated through preclinical toxicology studies, which have demonstrated its low toxicity at therapeutic doses. Animal models have shown that it does not cause significant organ toxicity or adverse effects when administered orally or intravenously over prolonged periods. These findings support further clinical investigation into its therapeutic potential without significant safety concerns.
In conclusion, Scutellarein 3-O-glucoside (CAS No. 145134-61-8) represents a promising natural product with diverse biological activities and therapeutic potential. Its ability to modulate inflammatory pathways, exhibit antioxidant properties, induce apoptosis in cancer cells, improve glucose metabolism, protect pancreatic β-cells, mitigate neurotoxicity, and possess an favorable pharmacokinetic profile makes it an attractive candidate for further clinical development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in modern medicine.
145134-61-8 (Scutellarein 3-O-glucoside) 関連製品
- 1170882-19-5(1-ethyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1H-pyrazole-5-carboxamide)
- 2172525-47-0(3-iodo-1-methanesulfonyl-5-methoxy-1H-indole)
- 2137615-75-7(Propanoic acid, 2,2-difluoro-3-[(phenylmethyl)propylamino]-, hydrazide)
- 802559-15-5(2-Phenyl-3-piperidin-1-yl-propan-1-ol)
- 1699535-30-2(1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol)
- 946235-87-6(3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-9-yl}-1lambda6-thiolane-1,1-dione)
- 2171748-88-0(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid)
- 2018751-82-9(tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate)
- 1095323-54-8(4,5-bis(acetyloxy)-6-(acetyloxy)methyl-3-acetamidooxan-2-yl benzoate)
- 885269-59-0(6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid)

